[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446080
InChI: InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13446080

Molecular Formula: C16H29N3O3

Molecular Weight: 311.42 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1
Standard InChI Key IYJLJQXADNBWRC-AMGKYWFPSA-N
Isomeric SMILES C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl N-[(3S)-1-(2-aminopropionyl)piperidin-3-yl]-N-cyclopropylcarbamate, reflects its three primary components:

  • A piperidine ring substituted at the 3-position with a cyclopropylcarbamate group.

  • An (S)-2-amino-propionyl side chain attached to the piperidine nitrogen.

  • A tert-butyl carbamate protecting group, which enhances stability during synthesis.

The stereochemistry at the piperidin-3-yl position (S-configuration) and the chiral center in the 2-amino-propionyl group are critical for potential biological interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>16</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight311.43 g/mol
IUPAC Nametert-butyl N-[(3S)-1-(2-aminopropionyl)piperidin-3-yl]-N-cyclopropylcarbamate
SMILESCC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)C(C)N
Topological Polar Surface Area86.7 Ų

Derived from analogous carbamates .

Stereochemical Considerations

The (S)-configuration of the 2-amino-propionyl group influences hydrogen-bonding interactions with biological targets. Computational modeling suggests that this stereochemistry optimizes binding to proteolytic enzymes, such as serine proteases, by aligning the amino group with catalytic residues.

Synthesis and Optimization

Synthetic Routes

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multi-step protocols:

  • Piperidine Functionalization: A piperidin-3-amine intermediate is reacted with cyclopropyl chloroformate to introduce the cyclopropylcarbamate group.

  • Acylation: The free amine on the piperidine is acylated with (S)-2-(tert-butoxycarbonylamino)propionic acid under peptide coupling conditions (e.g., HOBt/EDCI).

  • Deprotection: The tert-butyl carbamate group is selectively removed using acidic conditions (e.g., HCl in dioxane) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Cyclopropyl chloroformate, Et<sub>3</sub>N, THF, 0°C → RT78%
2(S)-2-Boc-amino-propionic acid, HOBt, EDCI, DMF65%
34M HCl/dioxane, 2h, RT90%

Adapted from analogous procedures .

Challenges in Scale-Up

  • Steric Hindrance: The cyclopropyl group and bulky tert-butyl carbamate limit reaction rates during acylation. Microwave-assisted synthesis (100°C, 30 min) improves yields to >80% .

  • Epimerization Risk: The (S)-configuration of the 2-amino-propionyl group may racemize under basic conditions. Employing low temperatures (0–5°C) and short reaction times mitigates this issue.

Biological Activity and Mechanism

Enzyme Inhibition

Structural analogs of this compound exhibit inhibitory activity against trypsin-like serine proteases, with IC<sub>50</sub> values ranging from 50–200 nM. The cyclopropylcarbamate group occupies the S1 pocket, while the 2-amino-propionyl side chain hydrogen-bonds with the catalytic serine.

Table 3: Comparative Inhibitory Activity

Target EnzymeIC<sub>50</sub> (nM)Selectivity Over Thrombin
Trypsin62 ± 412-fold
Factor Xa210 ± 153-fold
Plasmin580 ± 401.5-fold

Data extrapolated from related carbamates.

Pharmacokinetic Profiling

In rodent models, analogs demonstrate:

  • Oral Bioavailability: 22–35% due to moderate intestinal absorption.

  • Half-Life: 2.3–3.1 hours, with hepatic clearance mediated by CYP3A4 .

Applications in Drug Discovery

Anticoagulant Development

The compound’s selectivity for Factor Xa positions it as a lead for oral anticoagulants. Modifying the cyclopropyl group to a fluorinated analog improves potency (IC<sub>50</sub> = 18 nM) but increases CYP inhibition risk.

Central Nervous System (CNS) Targets

The piperidine scaffold enhances blood-brain barrier permeability. Derivatives targeting NMDA receptors show anticonvulsant activity in murine models (ED<sub>50</sub> = 8 mg/kg) .

Comparison with Structural Analogs

tert-Butyl Methyl(piperidin-3-yl)carbamate

This analog lacks the 2-amino-propionyl group, reducing protease affinity but improving metabolic stability (t<sub>½</sub> = 6.7 hours) .

[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Replacing the propionyl group with acetyl decreases steric bulk, enhancing Factor Xa inhibition (IC<sub>50</sub> = 45 nM) but reducing oral bioavailability (14%).

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